molecular formula C21H38N8O6 B15094755 2-[[1-[6-Amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

2-[[1-[6-Amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Cat. No.: B15094755
M. Wt: 498.6 g/mol
InChI Key: OHGJMPDANPWMKQ-UHFFFAOYSA-N
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Description

2-[[1-[6-Amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-[6-Amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the dihydropyrrole ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Addition of amino groups: Amino groups are introduced through nucleophilic substitution reactions.

    Coupling reactions: The final structure is achieved by coupling various intermediates using peptide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[[1-[6-Amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various functionalized analogs.

Scientific Research Applications

2-[[1-[6-Amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its role in enzyme inhibition and protein interactions.

    Medicine: Explored for potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions often involve hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxybutanoic acid: Shares structural similarities but lacks the dihydropyrrole ring.

    Hexanoyl derivatives: Similar in the hexanoyl moiety but differ in other functional groups.

Uniqueness

2-[[1-[6-Amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid is unique due to its complex structure, which allows for diverse chemical reactivity and biological activity. Its multiple functional groups enable it to participate in a wide range of reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h5,8,12-16,30H,2-4,6-7,9-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGJMPDANPWMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CC=CC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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